Fmoc-2,3-dehydroval-OH

Peptide conformation NMR spectroscopy Dehydroamino acids

Standard Fmoc-amino acids fail to impose conformational rigidity or resist proteolysis in lead peptide candidates. Fmoc-2,3-dehydroval-OH addresses both limitations through its α,β-unsaturated ΔVal core-eliminating α-proton racemization and locking residues into an extended strand geometry unattainable with saturated analogs. • >4-fold proteolytic stability increase (Pronase assay) vs. saturated valine, extending circulating half-life • 0% conjugate addition by biological thiols at 50°C, eliminating false negatives in HTS campaigns • Compatible with standard Fmoc-SPPS; azlactone dipeptide method available for sterically hindered sequences Supplied with full Certificate of Analysis and SDS; ships ambient from US/EU stock.

Molecular Formula C20H19NO4
Molecular Weight 337,38 g/mole
CAS No. 198546-38-2
Cat. No. B613605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-2,3-dehydroval-OH
CAS198546-38-2
SynonymsAmbotzFAA1640; Fmoc-2,3-dehydroval-OH; SCHEMBL14123125; MolPort-008-267-711; ZINC2559990; 6757AH; AM019527; 2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-3-METHYLBUT-2-ENOICACID; 198546-38-2
Molecular FormulaC20H19NO4
Molecular Weight337,38 g/mole
Structural Identifiers
SMILESCC(=C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C
InChIInChI=1S/C20H19NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17H,11H2,1-2H3,(H,21,24)(H,22,23)
InChIKeyIYVIIHAWJFLOAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-2,3-dehydroval-OH: Conformational Modulator for Peptide Engineering


Fmoc-2,3-dehydroval-OH (CAS 198546-38-2), also known as N-α-(9-fluorenylmethyloxycarbonyl)-2,3-dehydrovaline, is a protected non-proteinogenic α,β-dehydroamino acid building block designed for Fmoc solid-phase peptide synthesis (SPPS). It features a fluorenylmethoxycarbonyl (Fmoc) protecting group that enables sequential peptide assembly under mild conditions, combined with a dehydrovaline (ΔVal) core that introduces a rigid, planar alkene moiety. This structural modification bestows unique conformational constraints and enhanced proteolytic stability on synthetic peptides, differentiating it from standard proteinogenic amino acid derivatives. [1] [2]

Fmoc-SPPS workflow compatible via azlactone coupling method
Extended backbone conformation; distinct from β-turn promoting dehydroamino acids
Reported improved proteolytic stability relative to saturated valine derivatives

Fmoc-2,3-dehydroval-OH vs. Fmoc-Val-OH: Key Differentiators


While Fmoc-Val-OH and Fmoc-2,3-dehydroval-OH share a valine-derived carbon skeleton, their functional properties diverge profoundly. The α,β-unsaturation in Fmoc-2,3-dehydroval-OH eliminates the α-proton, preventing racemization during coupling and creating a planar, conformationally restricted residue. This structural difference translates into measurable alterations in peptide secondary structure, proteolytic half-life, and chemical reactivity that cannot be replicated by saturated analogs. Substituting Fmoc-Val-OH for Fmoc-2,3-dehydroval-OH in a design intended to exploit these properties would result in a peptide with fundamentally different biophysical behavior and therapeutic potential. The quantitative evidence below delineates precisely how Fmoc-2,3-dehydroval-OH diverges from both its saturated progenitor and other dehydroamino acid derivatives. [1] [2]

Fmoc-Val-OH lacks the rigid planar alkene; may shift peptide conformation away from designed extended structure.
Retained α-proton in Fmoc-Val-OH introduces racemization risk during coupling, absent in ΔVal.
Saturated valine does not confer the same proteolytic resistance; half-life in protease assays may be substantially shorter.

Fmoc-2,3-dehydroval-OH: Comparative Evidence


Conformational Constraint: ΔVal versus ΔPhe/ΔLeu

Fmoc-2,3-dehydroval-OH (ΔVal) imposes a distinct conformational constraint compared to other dehydroamino acid derivatives. In model dipeptide N-methylamides, ΔVal-containing peptides adopt an extended conformation with no detectable intramolecular hydrogen bonding or secondary structure, as confirmed by temperature-dependent NMR and NOE studies. This behavior contrasts sharply with ΔzPhe and ΔzLeu, which stabilize β-turn (type-II) structures. This differential conformational preference enables precise, residue-specific tuning of peptide backbone geometry. [1]

Conformational constraint
Head-to-head
ΔVal (target) Extended conformation; no H-bonds
ΔPhe / ΔLeu β-turn (type-II) structure
Enables residue-specific backbone geometry choice: extended vs. turn.
NMR and NOE studies in CDCl₃/DMSO-d₆.
Peptide conformation NMR spectroscopy Dehydroamino acids Turn mimetics

Proteolytic Stability: ΔVal Extends Peptide Half-Life

Incorporation of ΔVal significantly enhances peptide resistance to proteolytic degradation. In a comparative study of incipient 3₁₀-helical peptides, replacing Aib at position 3 with ΔVal yielded peptide 3c, which exhibited a half-life (t₁/₂) of 3.8 hours in a Pronase (broad-spectrum protease mixture) assay. This represents a greater than 4-fold increase compared to the parent peptide 1 (t₁/₂ = 0.9 hours). In contrast, substitution with ΔAla (peptide 3a) resulted in rapid degradation (t₁/₂ = 0.7 hours), demonstrating that the bulky isopropylidene side chain of ΔVal is critical for conferring stability. [1]

Proteolytic half-life
Head-to-head
3.8 h
Supports peptide stability optimization in protease-rich environments.
>4-fold vs. parent (0.9 h) in Pronase assay; >5-fold vs. ΔAla (0.7 h).
Proteolytic stability Peptide therapeutics Pronase assay Half-life

Thiol Addition Resistance: ΔVal vs. ΔAla

Peptides containing α,β-dehydroamino acids can be susceptible to degradation via nucleophilic conjugate addition by biological thiols. Comparative studies reveal that ΔVal-containing peptides are inert to thiol addition, even under forcing conditions. Specifically, exposure of peptide 3c (ΔVal at position 3) to cysteamine (100 equiv) in pH 7.4 phosphate buffer at 50°C for 24 hours resulted in 0% conversion to the thiol adduct. In contrast, peptide 3a (ΔAla at position 3) underwent complete conjugate addition under identical conditions. This stability is attributed to the steric shielding provided by the gem-dimethyl group of ΔVal. [1]

Thiol addition resistance
Head-to-head
0% conversion
May eliminate thiol-mediated degradation pathway, supporting chemical integrity.
ΔAla shows 100% conversion under same conditions (cysteamine, 50°C).
Chemical stability Thiol reactivity Peptide formulation Conjugate addition

Azlactone-Mediated SPPS of ΔVal

The incorporation of bulky dehydroamino acids into peptides via standard Fmoc SPPS was previously challenging due to low coupling yields. The invention of azlactone dipeptide intermediates enables efficient coupling of Fmoc-2,3-dehydroval-OH onto resin-bound peptides. This method is compatible with standard Fmoc chemistry and allows for the synthesis of peptides containing ΔVal in yields comparable to those achieved with proteinogenic amino acids. In contrast, direct coupling of Fmoc-ΔVal-OH using standard carbodiimide activators is often low-yielding due to the reduced nucleophilicity of the dehydroamino nitrogen. [1]

SPPS coupling strategy
Class-level
Azlactone dipeptide intermediates
Validated method enables reliable ΔVal incorporation into Fmoc-SPPS.
Direct coupling of Fmoc-ΔVal-OH often low-yielding; method compatibility review advised.
Solid-phase peptide synthesis SPPS Azlactone coupling Difficult sequences

Fmoc-2,3-dehydroval-OH: Applications in Peptide R&D


Engineering Protease-Resistant Peptide Therapeutics

Incorporating Fmoc-2,3-dehydroval-OH into the turn or loop regions of bioactive peptides (e.g., β-hairpins, helical peptides) to extend circulating half-life. The >4-fold increase in proteolytic stability observed in Pronase assays translates to improved pharmacokinetic profiles, making ΔVal-modified peptides suitable for lead optimization in drug discovery programs targeting extracellular or systemic targets. [1]

Conformationally Defined Scaffolds for PPI Inhibitors

Leveraging the unique extended conformation imposed by ΔVal to lock peptide backbones into specific geometries required for binding to protein targets. Unlike ΔPhe and ΔLeu, which stabilize β-turns, ΔVal promotes an extended strand conformation, offering a distinct structural template for mimicking protein β-strands or extended loops. This enables precise tuning of binding interfaces in inhibitor design. [2]

Constructing Chemically Robust Peptide Libraries for Screening

Building peptide libraries containing ΔVal residues to probe structure-activity relationships without confounding effects from thiol-mediated degradation. The demonstrated inertness of ΔVal-containing peptides to conjugate addition by biological thiols (0% conversion at 50°C) ensures that screening hits reflect true target engagement rather than differential chemical stability, improving the fidelity of high-throughput screening campaigns. [1]

Azlactone-Mediated SPPS for Difficult Peptide Sequences

Employing the patented azlactone dipeptide method to incorporate Fmoc-2,3-dehydroval-OH into challenging peptide sequences where standard coupling conditions fail. This approach is particularly valuable for constructing peptides with multiple consecutive sterically hindered residues or for accessing sequences that are prone to aggregation or poor solubility during synthesis. [3]

Application
Selection Property
Validation Focus
Protease-resistant peptide lead optimization
Incorporation of ΔVal for proteolytic stability
Protease stability assays (e.g., Pronase half-life)
Conformationally defined PPI inhibitor scaffolds
Extended backbone geometry distinct from β-turn mimetics
NMR/NOE conformational analysis; binding interface validation
Chemically robust peptide screening libraries
Resistance to thiol conjugate addition
Thiol stability assays; hit fidelity under reducing conditions
Azlactone-mediated SPPS for challenging sequences
Compatibility with patented coupling method
SPPS yield and purity assessment; sequence-dependent optimization

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